6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H19ClN2O3 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1084202 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Evaluation and Radioligand Development
Quinolinecarboxamide derivatives, especially those with halogen substitutions like chlorine, have been evaluated for their affinity to peripheral benzodiazepine receptors (PBR). A study by A. Cappelli et al. (2006) focused on synthesizing and labeling halogenated 2-quinolinecarboxamides for potential use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies for visualizing PBRs. This research highlighted the development of fluoromethyl derivative 6a, one of the most potent PBR ligands described, suggesting its potential as a promising radioligand for PBR PET imaging in vivo (Cappelli, Matarrese, Moresco, Valenti, Anzini, Vomero, Turolla, Belloli, Simonelli, Filannino, Lecchi, Fazio, 2006).
Anticancer and Antifungal Activities
Another area of research involves the synthesis of quinoline derivatives for evaluating their anticancer and antifungal activities. S. J. Shaikh et al. (2017) synthesized tetrazolylmethyl quinolines, demonstrating potential anticancer activity against melanoma and breast cancer cell lines, as well as antifungal activity against A. fumigatus and C. albicans. This study illustrates the therapeutic potential of quinoline derivatives in treating various types of cancers and fungal infections (Shaikh, Kamble, Somagond, Devarajegowda, Dixit, Joshi, 2017).
Antimicrobial and Antituberculosis Agents
Quinolinecarboxamide derivatives have also been investigated for their antimicrobial properties. A study focused on the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluated for their in vitro antituberculosis activity, highlights the significant effect of substituents on the quinoxaline nucleus on antituberculosis activity. Compounds with specific substituents showed promising activity against drug-resistant strains of M. tuberculosis, indicating their potential as new leads for antitubercular drug development (Jaso, Zarranz, Aldana, Monge, 2005).
Propiedades
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-15-23(25(29)27-18-8-10-21-22(14-18)31-12-11-30-21)19-13-17(26)7-9-20(19)28-24(15)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHKIFNYEXGSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.